Lopinavir diamide is a synthetic antiretroviral compound belonging to the protease inhibitor class and is chemically defined as a dicarboxylic acid diamide . Its primary research application is the study of Human Immunodeficiency Virus (HIV) infections, where it acts as a potent inhibitor of the HIV-1 protease enzyme . The compound's design is based on the peptidomimetic principle; it features a hydroxyethylene scaffold that mimics the natural peptide substrate of the HIV-1 protease but is resistant to cleavage . By binding to the enzyme's active site, Lopinavir prevents the proteolytic processing of the Gag-Pol polyprotein, resulting in the production of immature, non-infectious viral particles . In laboratory settings, Lopinavir is also suitable for investigating other retroviruses and has been explored for its activity against viruses such as MERS-CoV in vitro . Furthermore, its utility extends to pharmacological research on drug delivery systems, where studies have investigated methods like microencapsulation to enhance its activity . Lopinavir is known to be extensively metabolized in the liver, primarily by the CYP3A isozymes . For research purposes, it is commonly studied in combination with ritonavir, a pharmacokinetic enhancer that inhibits CYP3A-mediated metabolism, thereby increasing the systemic exposure and half-life of Lopinavir . This combination is a cornerstone of antiretroviral therapy research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.
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Synthetic Methodologies and Chemical Characterization of Lopinavir and Analogous Diamides
The core structure of lopinavir features multiple chiral centers, making its stereoselective synthesis a significant chemical challenge. The absolute configuration of these stereocenters is crucial for the drug's activity. researchgate.net
The synthesis of lopinavir typically involves the construction of a key diamino alcohol core intermediate. One common approach starts from L-phenylalanine. researchgate.net A crucial intermediate in many synthetic routes is (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol. nih.gov Chiral control is often achieved through the use of chiral starting materials, such as amino acids, and stereoselective reactions. researchgate.netnih.gov For instance, diastereoselective nitroaldol reactions and stereoselective hydroazidation of amino enones have been explored to synthesize the core fragment of lopinavir and its precursor, ritonavir (B1064). researchgate.netresearchgate.net
A common intermediate shared in the synthesis of both ritonavir and lopinavir is a diamino alcohol core. acs.org The stereodivergent synthesis of this core allows for the preparation of different stereoisomers, which is essential for developing structure-activity relationships. A key starting material for this core is [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester. manusaktteva.com
A protected diamino alcohol core used in various synthetic strategies. manusaktteva.com
The synthesis of lopinavir involves several key reaction steps, including amide bond formation and deprotection. In one reported synthesis, (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is first activated with N,N'-carbonyldiimidazole. nih.gov This is followed by condensation with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid to form an intermediate. nih.gov The subsequent step involves debenzylation, commonly achieved using ammonium (B1175870)formate (B1220265) and palladium on charcoal, to yield the free amine. nih.gov This amine is then condensed with (2,6-dimethylphenoxy)acetic acid to produce lopinavir. nih.gov
Optimization of these steps is crucial to maximize yield and minimize impurity formation. For instance, the choice of coupling reagents for the amide bond formation can significantly impact the purity of the product. The use of thionyl chloride to form an acid chloride from 2-(2,6-dimethylphenoxy)acetic acid is one method employed. gpatindia.com The reaction conditions, such as solvent and temperature, are also critical parameters that need to be controlled.
Synthesis and Characterization of Lopinavir Diamide (B1670390) and Other Process-Related Impurities
During the manufacturing of lopinavir, several related substances can be formed. These impurities can arise from starting materials, intermediates, or side reactions. daicelpharmastandards.com Regulatory bodies like the International Conference on Harmonisation (ICH) recommend that impurities present at levels above 0.1% should be identified and characterized. nih.gov
Lopinavir diamide, chemically known as N,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethylphenoxy)acetamide], has been identified as a process-related impurity in the synthesis of lopinavir. nih.govresearchgate.net Its structure has been confirmed through various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. daicelpharmastandards.com
The formation of lopinavir diamide originates from an unreacted intermediate. Specifically, if the starting material (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is not fully converted in the subsequent reaction steps, the resulting diamine can undergo double acylation. nih.gov This diamine intermediate can react with two molecules of (2,6-dimethylphenoxy)acetic acid to form the lopinavir diamide impurity. nih.gov
The synthesis of lopinavir diamide for characterization purposes involves the condensation of the diamine compound with (2,6-dimethylphenoxy)acetic acid. nih.gov This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. nih.gov
Other process-related impurities in lopinavir synthesis include the lopinavir dimer, which can arise from impurities in the 2,6-dimethylphenol (B121312) starting material, and a diacylated impurity, where acylation occurs on the pyrimidine (B1678525) ring of lopinavir. nih.gov
To minimize the formation of lopinavir diamide and other impurities, careful control of the reaction conditions and stoichiometry is essential. Ensuring the complete conversion of the (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol intermediate is a key strategy to prevent the formation of the diamine precursor to lopinavir diamide.
Purification techniques are also employed to remove impurities from the final product. A patented method describes a purification process for lopinavir crude product using a methanol-water solvent system to reduce single impurity contents to below 0.1%. google.com By understanding the formation pathways of these impurities, synthetic routes can be rationally designed and optimized to produce high-purity lopinavir.
Derivatization Strategies for Lopinavir Analogues
The development of lopinavir analogues has been a subject of significant research, aiming to explore structure-activity relationships and identify novel compounds. researchgate.netresearchgate.net These efforts have largely focused on modifying the core diamide structure of lopinavir.
Lopinavir possesses a pseudosymmetric core unit that has been a primary target for structural modification. researchgate.netresearchgate.net Researchers have explored various strategies to alter this central scaffold. One approach involves the replacement of the six-member cyclic urea (B33335) at the P-2 position with different heterocyclic systems. researchgate.net Another significant modification strategy has been the substitution of the 2,6-dimethylphenoxyacetyl group located at the P-2' position with a range of other substituted phenyl or heteroaryl groups. researchgate.netresearchgate.net
Further derivatization has been achieved by incorporating non-aromatic side chains at the P-1 position, moving away from the benzyl (B1604629) groups present in the parent molecule. researchgate.netresearchgate.net A more fundamental alteration to the core scaffold involves replacing the hydroxyethylene moiety, which is crucial for the molecule's interaction with the HIV-1 protease, with a more stable phosphinic group to create novel phosphinic analogs. scirp.org These modifications are instrumental in understanding the structural requirements for biological activity.
The synthesis of lopinavir can sometimes lead to the formation of structurally related substances, which are themselves novel diamide-containing derivatives. nih.gov One such derivative identified during the manufacturing process is "Lopinavir Diamide Impurity 9". nih.govresearchgate.net This compound is formed through the condensation of a diamine intermediate with 2,6-dimethylphenoxyacetic acid. nih.gov Its origin is traced to an unreacted diamine precursor that proceeds through the subsequent reaction steps alongside the main synthesis pathway for lopinavir. nih.gov The intentional synthesis and characterization of such process-related substances are crucial for quality control and for a deeper understanding of the reaction chemistry. researchgate.netnih.gov
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Profiling in Research
A suite of advanced analytical techniques is employed to confirm the chemical structures and assess the purity of lopinavir and its analogous diamides. These methods provide detailed information on the molecular framework, functional groups, and impurity profiles.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of lopinavir diamides. nih.gov Both one-dimensional (1H and 13C NMR) and two-dimensional NMR techniques are utilized to gain a complete picture of the molecular structure. nih.govresearchgate.net
1H NMR provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assembling molecular fragments. nih.gov 13C NMR complements this by providing data on the carbon skeleton of the molecule. nih.govnih.gov For complex structures and for differentiating between closely related isomers, advanced 2D NMR experiments such as Gradient Correlation Spectroscopy (GCOSY), Gradient Heteronuclear Single Quantum Coherence (GHSQC), and Gradient Heteronuclear Multiple Bond Correlation (GHMBC) are applied. nih.govresearchgate.net These techniques allow for the complete and precise assignment of all proton and carbon signals, which is essential for confirming the identity of newly synthesized analogues and impurities. nih.gov
Table 1: Representative 1H NMR Spectroscopic Data for a Lopinavir-Related Diamide Impurity
This table is based on data reported for Lopinavir Diacylated Impurity 10, illustrating the type of information obtained from 1H NMR analysis. nih.gov
Chemical Shift (δ ppm)
Multiplicity
Number of Protons
Assignment
0.74
2d
6H
Methyl protons
1.45-1.71
2m
4H
Methylene protons
2.15 & 2.24
2s
12H
Aromatic methyl protons
4.05 & 4.15
Abq
2H
Methylene protons
5.01
d
1H
CH-OH proton
6.93-7.26
m
16H
Aromatic protons
Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is a powerful tool for the identification and purity profiling of lopinavir diamides. nih.gov This technique provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. ijper.org
In LC-MS analysis, the compound is first separated from other components in a mixture by HPLC before being introduced into the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecule, typically forming a protonated molecular ion ([M+H]+), and detects its mass-to-charge ratio (m/z). ijper.org For lopinavir, the [M+H]+ ion is observed at an m/z of approximately 629.8. ijper.org By inducing fragmentation of this parent ion (tandem mass spectrometry or MS/MS), a characteristic pattern of product ions is generated. ijper.org For instance, a major product ion for lopinavir appears at m/z 447.38. ijper.org Analyzing these fragmentation patterns is critical during process development to tentatively identify unknown related substances and impurities before they are synthesized for full characterization. nih.gov
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in the lopinavir diamide structure. The technique works by measuring the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies. nih.gov
The FT-IR spectrum of lopinavir and its analogues displays characteristic absorption bands that confirm the presence of key structural features. For example, the stretching vibrations for O-H and N-H groups typically appear as broad peaks in the region of 3300-3400 cm⁻¹. nih.gov The presence of amide functional groups, central to the diamide structure, is confirmed by strong absorption peaks corresponding to the C=O (carbonyl) stretching vibration, which is observed around 1662 cm⁻¹ in related impurities. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for Lopinavir and Related Compounds
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a cornerstone analytical technique for assessing the purity and establishing the impurity profile of lopinavir and its analogous diamides. The method's high resolution and sensitivity are essential for separating the main active pharmaceutical ingredient (API) from structurally similar process-related impurities and degradation products, which is a critical requirement for quality control in pharmaceutical manufacturing. nih.govbepls.com Regulatory bodies, such as those following the International Conference on Harmonization (ICH) guidelines, mandate the identification and characterization of any impurity present at levels of 0.1% or higher. nih.govresearchgate.net
Validated, stability-indicating HPLC methods are crucial for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. researchgate.net Such methods are developed by subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential impurities and demonstrating that the chromatographic system can effectively separate these degradants from the parent compound. researchgate.net
Research findings have detailed the development of various RP-HPLC methods for the analysis of lopinavir. These methods typically employ C8 or C18 stationary phases with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govscispace.com Gradient elution is often utilized to effectively resolve a wide range of impurities with different polarities within a reasonable timeframe. nih.govresearchgate.net Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where lopinavir and its impurities exhibit significant absorbance, such as 210 nm or 240 nm. nih.govresearchgate.net
One validated gradient RP-HPLC method successfully separated and quantified several related substances in lopinavir drug substance at levels ranging from 0.03% to 0.1%. nih.govresearchgate.net This demonstrates the method's capability to control impurities at very low levels. The validation of these analytical methods typically includes assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. researchgate.net
The table below summarizes various HPLC conditions reported in the literature for the analysis of lopinavir, which are applicable for the purity and impurity profiling of analogous diamides.
Stationary Phase (Column)
Mobile Phase
Flow Rate (mL/min)
Detection Wavelength (nm)
Reference
YMC Pack ODS-AQ (250 x 4.6 mm, 5 µm)
Gradient of 0.02 M KH₂PO₄ (pH 2.5) and Acetonitrile
Impurity profiling studies using HPLC coupled with mass spectrometry (LC-MS) have been instrumental in identifying the structures of unknown impurities. nih.gov Lopinavir diamide, specifically N,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethylphenoxy)acetamide], has been identified as a process-related impurity during the synthesis of lopinavir. nih.govresearchgate.net The ability of HPLC methods to separate such closely related diamide structures is a testament to their resolving power. The sensitivity of these methods is highlighted by their low limits of detection and quantification, often in the microgram-per-milliliter range, ensuring that even trace-level impurities are accurately monitored. nih.govresearchgate.net
The table below provides an overview of the analytical performance characteristics for a validated HPLC method used for impurity detection in lopinavir.
Parameter
Finding
Reference
Specificity
The method is able to resolve the main drug from degradation products and process impurities.
Inhibition of Viral Proteases: A Molecular Perspective
The antiviral activity of lopinavir (B192967) is primarily attributed to its ability to inhibit viral proteases from two distinct viral families: retroviruses, specifically Human Immunodeficiency Virus type 1 (HIV-1), and coronaviruses.
Lopinavir is a second-generation HIV-1 protease inhibitor designed to improve upon earlier compounds. creative-peptides.com It competitively binds to the active site of the HIV-1 protease, an enzyme essential for cleaving newly synthesized viral polyproteins into functional proteins required for the maturation of new virions. nih.govyoutube.com
Lopinavir's design as a peptidomimetic is central to its inhibitory function. nih.govcreative-peptides.com It incorporates a hydroxyethylene scaffold that mimics the tetrahedral transition state of the natural peptide linkage that HIV-1 protease typically cleaves. nih.govresearchgate.net This non-cleavable analog effectively blocks the enzyme's catalytic activity. nih.gov The central hydroxyl group of this scaffold is crucial as it simulates the transition state of the hydrolysis step and binds to the catalytic aspartic acid residues in the active site of the protease. creative-peptides.com This strategic design allows lopinavir to fit within the enzyme's active site with high affinity. nih.gov
Molecular dynamics simulations have revealed that the binding of lopinavir significantly impacts the structural flexibility and motion of the HIV-1 protease, particularly in the two "flaps" that cover the active site. nih.gov Key residues within the protease, such as Asp25/Asp25', Gly27/Gly27', Ala28/Ala28', Asp29, Ile47/Ile47', Gly49/Gly49', Ile50/Ile50', Val82/Val82', and Ile84/Ile84', have been identified as being crucial for the interaction with lopinavir. nih.gov
A critical aspect of the design of effective protease inhibitors is their selectivity for the viral enzyme over host-cell proteases to minimize off-target effects. Lopinavir has been designed to be highly selective for HIV-1 protease. While specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against mammalian proteases like renin, cathepsin D, and cathepsin E are not extensively detailed in readily available literature, the general principle of peptidomimetic HIV-1 protease inhibitor design involves optimizing interactions with the unique C2-symmetric active site of the viral protease, which differs significantly from the structure of human aspartic proteases. This structural difference forms the basis for the selectivity of inhibitors like lopinavir. The development of selective inhibitors for cysteine proteases, such as some cathepsins, has been a subject of extensive research, highlighting the challenges and strategies for achieving selectivity among homologous proteases. nih.govrsc.org
Lopinavir has also been investigated for its potential to inhibit the main protease (Mpro or 3CLpro) of various coronaviruses, including SARS-CoV and MERS-CoV. nih.govnih.gov The main protease of SARS-CoV-2 is considered a key drug target for treating COVID-19. nih.govmdpi.com While HIV-1 protease is an aspartic protease, coronaviral main proteases like SARS-CoV-2 Mpro are cysteine proteases, presenting a different target profile. acs.org
Computational and in vitro studies have explored the interaction between lopinavir and the SARS-CoV-2 Mpro. The catalytic dyad of this enzyme, consisting of Histidine 41 (His41) and Cysteine 145 (Cys145), is essential for its proteolytic activity and is a primary target for inhibitors. chemrxiv.orgchemrxiv.orgnih.govnih.gov Molecular docking studies have shown that lopinavir can bind to this catalytic dyad. chemrxiv.orgchemrxiv.org For instance, one study reported a minimum binding energy of -10.93 kcal/mol with His41 and -11.45 kcal/mol with Cys145. chemrxiv.orgchemrxiv.org
Further computational analyses have indicated that lopinavir, along with other HIV protease inhibitors, interacts not only with the catalytic His41 but also with other key amino acids such as Methionine 49 (Met49) and Methionine 165 (Met165). nih.govmdpi.com In the SARS-CoV-2 Mpro-Lopinavir complex, interactions have been observed to include a salt bridge with Glutamic acid 166 (Glu166), hydrogen bonds with Serine 46 (Ser46), Asparagine 142 (Asn142), and Glycine 143 (Gly143), and a hydrophobic interaction with His41. nih.gov
Table 1: Key Interactions of Lopinavir with SARS-CoV-2 Mpro Residues
The binding of lopinavir to viral proteases can induce conformational changes in the enzyme. In the case of HIV-1 protease, mutations leading to drug resistance can cause structural adjustments that affect the binding landscape for lopinavir. nih.gov For coronaviral proteases, molecular dynamics simulations have suggested that the binding of lopinavir can lead to the closing of the flap over the active site of the SARS-CoV 3CLpro. europeanreview.org Similarly, binding of lopinavir to the SARS-CoV-2 Mpro is also expected to induce significant conformational changes. sciety.org However, some in vitro studies have reported that lopinavir and ritonavir (B1064) did not inhibit the Mpro activity of SARS-CoV-2, suggesting that the interactions observed in computational models may not fully translate to effective enzymatic inhibition in all experimental settings. biorxiv.org
Interactions with Host Cellular Enzymes and Transporters at the Molecular Level
Lopinavir diamide (B1670390), a derivative of the HIV protease inhibitor lopinavir, engages in a complex series of interactions with host cellular machinery. These interactions extend beyond its primary therapeutic targets and involve the modulation of key enzymes and transporter proteins, which can significantly influence cellular processes. This section details the molecular mechanisms underlying these interactions, focusing on cytochrome P450 enzymes, efflux transporters, and specific protein synthesis and antiviral pathways.
Modulation of Cytochrome P450 Enzymes (e.g., CYP3A)
Lopinavir is a known substrate and inhibitor of the cytochrome P450 3A (CYP3A) family of enzymes, which are crucial for the metabolism of a vast number of drugs and endogenous compounds. nih.govnih.gov The interaction is significant, as CYP3A enzymes, particularly CYP3A4, are predominantly responsible for the extensive first-pass metabolism of lopinavir, which leads to its low oral bioavailability. nih.govnih.gov Lopinavir itself demonstrates mechanism-based inhibition of CYP3A4. apsf.org
Research has shown that CYP3A is the primary determinant of lopinavir pharmacokinetics. nih.gov In studies using mouse models, the absence of Cyp3a enzymes resulted in a more than 2000-fold increase in the oral bioavailability of lopinavir, highlighting the profound impact of this enzyme on the compound's disposition. nih.gov Both intestinal and hepatic CYP3A activity contribute significantly to this metabolic process. nih.gov
Enzyme
Interaction with Lopinavir
Consequence
Cytochrome P450 3A (CYP3A)
Substrate and Inhibitor
Extensive metabolism of lopinavir, leading to low oral bioavailability. nih.govnih.gov Inhibition of CYP3A can increase plasma concentrations of lopinavir and other co-administered drugs. apsf.org
CYP3A4
Substrate and Mechanism-based Inhibitor
Primary enzyme responsible for hepatic and intestinal metabolism of lopinavir. nih.govapsf.org
CYP3A7
Weak Inhibitor
Lopinavir shows significantly weaker inhibition compared to ritonavir (IC50 = 5.88 µM for lopinavir vs. 0.0514 µM for ritonavir). researchgate.net
Inhibition of Efflux Transporters (e.g., P-Glycoprotein, ABCG2, MRP1)
Lopinavir interacts significantly with several ATP-binding cassette (ABC) transporters, which are membrane proteins that actively efflux a wide variety of substrates from cells. This activity is a key factor in multidrug resistance in cancer and affects the absorption and distribution of many drugs. nih.govumkc.edu Lopinavir has been identified as a pan-inhibitor of major ABC transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). nih.gov
Direct evidence confirms that lopinavir is a substrate for both P-gp and MRP2, and its efflux by these transporters can be inhibited by specific modulators. nih.govnih.gov This efflux activity, particularly in the intestine, contributes to lopinavir's poor oral bioavailability by limiting its absorption and increasing its exposure to metabolic enzymes like CYP3A4. nih.gov The coordinated function of CYP3A and efflux transporters like P-gp and MRPs can dramatically lower the bioavailability of compounds that are substrates for both. nih.gov
Recent studies have characterized lopinavir as an inhibitor of ABCG2, with an IC50 value of 25.5 µM. nih.gov This inhibitory action is considered a promising approach to overcoming multidrug resistance in cancer therapy. nih.gov
The mechanism by which lopinavir inhibits efflux transporters has been investigated. For ABCG2, cell-based analyses, further supported by in silico molecular docking and dynamics simulations, have suggested a non-competitive type of inhibition. nih.gov
Molecular modeling studies have provided insights into the interaction between lopinavir and the ABCG2 transporter. These analyses revealed an overlap of the lopinavir binding site on ABCG2 with that of another investigated drug, ivermectin. nih.gov The interaction primarily involves the E446 residue of the transporter. nih.gov Notably, this binding site is distinct from that of the ABCG2 substrate mitoxantrone, which binds closer to the F436 region. nih.gov
Impact on Protein Synthesis Pathways through Kinase Activation (e.g., AMP-activated protein kinase (AMPK), eEF2 kinase (eEF2K))
Lopinavir has been shown to directly impair protein synthesis, a fundamental cellular process. nih.govnih.gov This effect is mediated through the modulation of key signaling pathways that regulate translational machinery. Specifically, lopinavir treatment leads to a dose- and time-dependent decrease in protein synthesis. nih.gov
The core mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govsahmri.org.au The activation of the AMPK pathway by lopinavir initiates a cascade that affects eukaryotic elongation factor 2 (eEF2), a crucial component of the translation elongation step. nih.govnih.gov
Lopinavir treatment increases the phosphorylation of eEF2. nih.govnih.gov Phosphorylation of eEF2 is known to inhibit its activity, thereby stalling protein synthesis. researchgate.net This increased phosphorylation is a direct consequence of the heightened activity of its upstream regulators, AMPK and eEF2 kinase (eEF2K). nih.govnih.gov Lopinavir was found to increase the phosphorylation and activity of eEF2K. nih.gov
Interestingly, research suggests a dual mechanism for eEF2 regulation by AMPK following lopinavir treatment. AMPK can act indirectly by activating eEF2K, which then phosphorylates eEF2. nih.gov This is supported by findings that an AMPK inhibitor blocked the lopinavir-induced phosphorylation of both eEF2K and eEF2. nih.gov However, studies also indicate that AMPK can directly phosphorylate eEF2, independent of eEF2K. nih.gov
Kinase/Factor
Effect of Lopinavir
Downstream Consequence
AMPK
Activation
Activates eEF2K and directly phosphorylates eEF2. nih.gov
Inhibition of activity, leading to decreased protein synthesis. nih.govnih.gov
Modulation of Other Molecular Pathways (e.g., Ribonuclease L (RNase L) Up-regulation in HPV-positive Cells)
Beyond its effects on metabolic enzymes and protein synthesis, lopinavir modulates specific antiviral pathways within host cells. A notable example is its effect on Ribonuclease L (RNase L) in the context of human papillomavirus (HPV)-positive cells. nih.govresearchgate.net RNase L is an interferon-inducible antiviral protein that, when activated, cleaves viral and host RNA, playing a role in the innate immune response. bioworld.comnih.gov
Studies have demonstrated that lopinavir has selective toxicity against HPV-positive cervical carcinoma cells. nih.govresearchgate.net This selective action is linked to its ability to induce an up-regulation of the RNase L protein. nih.gov This finding was confirmed through protein expression arrays, PCR, and western blotting in lopinavir-treated SiHa cervical carcinoma cells. nih.govresearchgate.net
The up-regulation of RNase L appears to be a key mechanism of lopinavir's action against these cells. nih.gov Targeted gene silencing of RNase L in SiHa cells reduced their sensitivity to lopinavir, reinforcing the protein's role in the drug's efficacy. nih.govresearchgate.net The selective toxicity and associated RNase L up-regulation were also observed in E6/E7 immortalized keratinocytes. nih.gov These findings suggest that lopinavir's activity against HPV-positive cells is related to its ability to block viral proteasome activation and subsequently induce the antiviral RNase L pathway. nih.gov
Structure Activity Relationship Sar Studies of Lopinavir Diamide Analogues
Elucidating Key Structural Moieties for Protease Binding Affinity
The binding affinity of lopinavir (B192967)diamide (B1670390) analogues to the HIV-1 protease is dictated by a combination of specific structural components that interact with the enzyme's active site. Understanding these interactions is fundamental to designing more effective inhibitors.
Influence of P1 and P2′ Substituted Groups on Biological Activity
The P1 and P2' positions of lopinavir analogues play a critical role in their interaction with the S1 and S2' pockets of the HIV-1 protease, respectively. Modifications at these sites have a profound impact on the inhibitor's biological activity. Lopinavir possesses benzyl (B1604629) groups at both the P1 and P1' positions, contributing to its pseudosymmetric core. nih.gov
Research on a series of analogues where the P1 benzyl group was replaced with non-aromatic side chains demonstrated the importance of this moiety for potent antiviral activity. Alterations at this position can significantly affect how the inhibitor fits within the hydrophobic S1 pocket of the protease. nih.gov
Similarly, the P2' position, occupied by a 2,6-dimethylphenoxyacetyl group in lopinavir, is a key determinant of its inhibitory potency. rcsb.org Studies involving the substitution of this group with various substituted phenyl or heteroaryl moieties have been conducted to explore the SAR at this position. The interactions between the P2' substituent and the S2' subsite of the protease are crucial for maintaining high binding affinity. rcsb.org
The following table summarizes the impact of various P1 and P2' substitutions on the biological activity of lopinavir analogues.
Importance of Hydroxyethylene Scaffold Stereochemistry
The hydroxyethylene scaffold is a cornerstone of many protease inhibitors, including lopinavir, as it mimics the transition state of the natural peptide substrate of the HIV-1 protease. nih.gov The stereochemistry of this scaffold is paramount for the inhibitor's activity. The specific arrangement of the hydroxyl group and the adjacent substituents ensures optimal hydrogen bonding and hydrophobic interactions within the enzyme's active site.
Studies on similar protease inhibitors with a hydroxyethylene core have shown that the S-configuration at the P1 position and the R-configuration at the hydroxyl-bearing carbon are crucial for potent inhibition. nih.gov This precise stereochemical arrangement allows the inhibitor to fit snugly into the binding pocket and interact effectively with the catalytic aspartate residues of the protease. Any deviation from this optimal stereochemistry can lead to a significant loss of inhibitory activity.
Impact of Side Chain Modifications on Molecular Interactions and Potency
Effects of Alkyl and Halogen Substitutions on Aromatic Rings
The introduction of alkyl and halogen substituents onto the aromatic rings of lopinavir analogues can modulate their electronic properties and steric interactions within the protease binding pockets. For instance, substitutions on the P2 and P2' phenyl rings have been shown to significantly affect binding affinity and antiviral potency. nih.gov
In general, compounds with 3-substituted phenyloxazolidinones at the P2 position exhibited higher binding affinities compared to their 2- and 4-substituted counterparts. nih.gov This suggests that the position of the substituent on the aromatic ring is critical for establishing favorable interactions within the S2 binding pocket. Halogen substitutions, in particular, can alter the charge distribution and potentially form halogen bonds, further influencing the inhibitor's potency.
The following table illustrates the effect of representative substitutions on inhibitor potency.
Analogue
P2 Phenyl Substitution
P2' Phenylsulfonamide Substitution
Ki (pM)
EC50 (nM)
Analogue 4
3-substituted
Varied
0.8
30-35
Analogue 5
2-substituted
Varied
Less potent than 3-substituted
Lower potency
Analogue 6
4-substituted
Varied
Less potent than 3-substituted
Lower potency
Conformational Constraints and Their Role in Inhibitor Potency
Introducing conformational constraints into the structure of lopinavir analogues can be a powerful strategy to enhance their potency. By reducing the flexibility of the molecule, the entropic penalty of binding to the protease can be minimized, leading to a more favorable binding free energy. A conformationally restricted inhibitor is pre-organized into a bioactive conformation, which facilitates a better fit within the rigid active site of the enzyme.
Crystal structures of lopinavir bound to HIV-1 protease reveal a specific, "closed" conformation of the enzyme's flexible flaps over the active site. Inhibitors that can effectively induce and stabilize this closed conformation tend to exhibit higher potency. rcsb.org Therefore, designing analogues with built-in conformational rigidity that complements the bound conformation can lead to a significant improvement in inhibitory activity.
Structure-Based Design Principles for Enhanced Specificity and Potency
The wealth of structural information from X-ray crystallography of HIV-1 protease in complex with inhibitors like lopinavir has been instrumental in guiding the structure-based design of new and improved analogues. rcsb.orgnih.gov This approach allows for the rational design of modifications that can enhance interactions with specific residues in the protease active site.
Key principles of structure-based design for lopinavir diamide analogues include:
Maximizing Hydrophobic Interactions: Modifying substituents to better fill the hydrophobic pockets (S1, S1', S2, S2') of the protease can significantly increase binding affinity.
Optimizing Hydrogen Bonding Networks: Introducing or repositioning functional groups that can form additional hydrogen bonds with the backbone or side chains of the protease residues can enhance inhibitor potency and specificity.
Targeting Conserved Water Molecules: A conserved water molecule often mediates interactions between the inhibitor and the protease flaps. Designing analogues that can displace or effectively interact with this water molecule can lead to improved binding.
Exploiting Enzyme Flexibility: While the active site is relatively rigid, the flexible flaps of the protease offer opportunities for designing inhibitors that can induce a more favorable bound conformation.
By applying these principles, researchers have been able to develop second-generation protease inhibitors with improved potency, better resistance profiles, and more favorable pharmacokinetic properties. nih.gov The continuous exploration of the SAR of lopinavir diamide analogues remains a vital area of research in the quest for more durable and effective HIV therapies.
Computational Approaches and Molecular Modeling of Lopinavir Diamide Interactions
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of Lopinavir (B192967)diamide (B1670390) to its target proteins.
Prediction of Binding Poses and Interaction Energies
Molecular docking simulations have been employed to predict the binding poses and interaction energies of Lopinavir diamide with various protein targets. For instance, in studies involving the main protease (Mpro) of SARS-CoV-2, Lopinavir has shown significant binding affinities. nih.govchemrxiv.org Docking studies revealed that Lopinavir can fit into the active site of the protease, forming key interactions with amino acid residues. nih.govchemrxiv.orgnih.gov
The binding energy, a measure of the affinity between the ligand and the target, is a critical output of docking simulations. Lower binding energies typically indicate a more stable complex. For example, docking studies of Lopinavir against the SARS-CoV-2 receptor-binding domain yielded a binding energy of -5.60 kcal/mol, suggesting a stable interaction. espublisher.com In another study, Lopinavir exhibited a binding affinity of -9.8 kcal/mol with the Omicron RBD. researchgate.net When targeting the catalytic dyad (His41 and Cys145) of the SARS-CoV-2 main protease, Lopinavir showed minimum binding energies of -11.45 kcal/mol with Cys145 and -10.93 kcal/mol with His41. chemrxiv.org
These simulations also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking of Lopinavir into the COVID-19 Mpro binding site revealed four hydrogen bonds with residues such as Glu166, Leu167, and Asn142. farmaceut.org
Binding Energies of Lopinavir with Various Targets
Virtual Screening for Identification of Novel Binding Partners
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com In the context of Lopinavir diamide, virtual screening can be used to explore its potential to interact with a wide range of biological targets beyond its primary use. chemrxiv.org
This approach has been instrumental in repurposing existing drugs for new therapeutic indications. For instance, virtual screening studies have suggested that Lopinavir, among other FDA-approved drugs, could potentially inhibit the papain-like protease (PLpro) of SARS-CoV-2. chemrxiv.org By screening large compound libraries against the structure of a target protein, researchers can identify potential new binding partners for Lopinavir, paving the way for further experimental validation. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: Characterizing Protein-Ligand Conformational Changes and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govresearcher.life This powerful tool allows for the characterization of conformational changes, stability of protein-ligand complexes, and the dynamics of ligand binding. nih.govresearcher.liferesearchgate.net
Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF)
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics derived from MD simulations to assess the stability and flexibility of a system. github.io
RMSF measures the fluctuation of each individual residue from its average position. github.io High RMSF values indicate regions of the protein that are more flexible, which can be important for ligand binding and protein function. nih.gov Analysis of the Lopinavir-Mpro complex has shown specific fluctuation patterns in amino acid residues, providing insights into the dynamic changes upon drug binding. researchgate.netnih.gov
RMSD and RMSF Data from Lopinavir MD Simulations
System
Simulation Length
Average RMSD (Å)
Key RMSF Observations
SARS-CoV 3CLpro-Lopinavir Complex
2 ns
Equilibrated after 600 ps
Analysis focused on the flexibility of inhibitor-binding loop regions.
SARS-CoV-2 Mpro-Lopinavir Complex
100 ns
Followed a similar stable trend to the apo-protein.
Specific residues in the binding site showed notable fluctuations.
Specific RMSF patterns observed for the complex. researchgate.net
Dynamics of Ligand Access to Binding Sites
MD simulations can also be used to study the pathway a ligand takes to access its binding site within a protein. This involves understanding the conformational changes in both the ligand and the protein that facilitate this process. The simulations can reveal transient interactions and energy barriers that the ligand must overcome to bind effectively. For Lopinavir, which is a peptidomimetic molecule, understanding its access to the active site of proteases is crucial for its inhibitory function. nih.gov The flexibility of regions around the binding pocket, as revealed by RMSF analysis, can play a significant role in allowing the ligand to enter and bind. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.comscholarsresearchlibrary.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov
In the context of Lopinavir, QSAR studies can be used to identify the key structural features that contribute to its inhibitory activity. nih.gov By analyzing a series of Lopinavir analogs with varying structures and activities, a QSAR model can be developed. nih.govnih.gov This model can then be used to predict the activity of novel Lopinavir derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.govresearchgate.net For example, a study combined QSAR with molecular docking to design structural analogues of Lopinavir with improved druggable properties against the main protease of SARS-CoV-2. nih.govnih.gov
Correlation of Molecular Descriptors with Biological Activity
No studies correlating the molecular descriptors of Lopinavir diamide with its biological activity through QSAR analysis are publicly available. Such studies would typically involve the calculation of various physicochemical, topological, and electronic descriptors and their statistical correlation with measured biological endpoints.
Design of Structurally Modified Analogues based on QSAR Models
The design of new analogues is predicated on established QSAR models that identify key structural features influencing biological activity. In the absence of such models for Lopinavir diamide, there is no scientific basis for discussing the rational design of structurally modified analogues.
Advanced Free Energy Calculations (e.g., MM-PBSA/GBSA) for Binding Affinity Determination
Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA) are computational methods used to estimate the binding free energy of a ligand to its target protein. Search results did not yield any studies that have applied these methods to determine the binding affinity of Lopinavir diamide to any biological target.
Pharmacophore Model Analysis for Identifying Essential Molecular Features of Inhibitors
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. There is no available research that details the development or analysis of a pharmacophore model derived from or for Lopinavir diamide to identify key inhibitory features.
Molecular Basis of Resistance to Lopinavir Diamide
Identification and Characterization of Protease Mutations Conferring Resistance
Resistance to lopinavir (B192967) is primarily associated with the accumulation of specific mutations within the protease gene. These mutations can alter the enzyme's structure and its interaction with the inhibitor.
Several key amino acid substitutions have been identified in HIV-1 protease that are associated with reduced susceptibility to lopinavir. These mutations often emerge in patients who have experienced treatment with other protease inhibitors. nih.gov The presence of multiple mutations is typically required to confer significant resistance to lopinavir, highlighting its high genetic barrier to resistance. nih.gov
V82A/F/T: Mutations at this position are frequently observed and are important for conferring high-level resistance. nih.govnih.govasm.org
I54V/L/T/S: This is another common mutation that significantly contributes to lopinavir resistance. nih.govnih.govoup.com
M46I/L: The emergence of mutations at this position is a frequent event in the development of high-level resistance. nih.govoup.comnih.gov
L33F: This mutation is also selected for in the evolution of lopinavir resistance. nih.govoup.com
I50V: While less common, the I50V mutation can emerge, particularly in patients with prolonged detectable viral loads. nih.gov It is also a key mutation in resistance to other protease inhibitors like amprenavir (B1666020). oup.com
V32I: This mutation is also associated with the development of resistance to lopinavir. nih.govaidsmap.com
I47V/A: Changes at this position are also selected for during the evolution of lopinavir resistance. nih.govaidsmap.com
The accumulation of these mutations leads to a stepwise increase in resistance. On average, the 50% inhibitory concentration (IC50) of lopinavir increases by approximately 1.74-fold for each additional mutation in isolates that already contain three or more mutations. asm.orgasm.org
Frequently emerges and is important for high-level resistance. nih.govnih.govasm.org
I54V/L/T/S
54
Common mutation significantly contributing to lopinavir resistance. nih.govnih.govoup.com
M46I/L
46
Frequent mutation in the development of high-level resistance. nih.govoup.comnih.gov
L33F
33
Selected for in the evolution of lopinavir resistance. nih.govoup.com
I50V
50
Can emerge with prolonged viral load; also key for amprenavir resistance. nih.govoup.com
V32I
32
Associated with the development of lopinavir resistance. nih.govaidsmap.com
I47V/A
47
Selected for during the evolution of lopinavir resistance. nih.govaidsmap.com
The development of resistance to lopinavir is often influenced by prior exposure to other protease inhibitors. nih.gov Partial resistance accumulated during previous therapies can compromise the genetic barrier to lopinavir resistance. nih.gov This leads to complex mutational patterns that can confer cross-resistance to multiple protease inhibitors. nih.gov For instance, the I84V mutation is a significant primary resistance mutation that causes cross-resistance to most protease inhibitors. nih.gov
Studies have shown that viruses with a higher number of baseline protease inhibitor resistance mutations are more likely to develop further resistance to lopinavir. nih.govasm.org Viruses that display a greater than 20-fold change in susceptibility to lopinavir often contain mutations at residues 10, 54, 63, and 82 and/or 84, in addition to a median of three other resistance-associated mutations. asm.org This underscores the cumulative effect of mutations in developing high-level, multi-drug resistant HIV-1 strains.
Mechanisms of Reduced Drug-Target Interactions in Resistant Strains
The presence of resistance mutations ultimately leads to a reduction in the binding affinity of lopinavir to the HIV-1 protease. This is achieved through several molecular mechanisms that alter the drug-target interaction.
Mutations within the protease enzyme can lead to significant structural rearrangements, altering the conformation of the active site. nih.gov These conformational changes can affect the flexibility and adaptability of the protease, which in turn impacts its interaction with inhibitors. nih.gov The accumulation of both active site and non-active site mutations can cause these structural changes, leading to protease variants with altered conformations. nih.gov Studies have shown that highly mutated protease variants can adopt a more open conformation, which is associated with a loss of tight binding for inhibitors like lopinavir. nih.govfigshare.com These structural deformations can modify the volume and hydrophobicity of the binding pocket, thereby altering ligand binding. researchgate.net
The binding of lopinavir to the active site of HIV-1 protease is stabilized by a network of hydrogen bonds and van der Waals interactions. nih.gov Resistance mutations can disrupt these crucial interactions, leading to a weaker binding affinity. For example, the I54V mutation can lead to the loss of water-mediated hydrogen bonds that link the inhibitor to the flap residues of the protease. mdpi.com Molecular dynamics simulations have indicated that a decrease in van der Waals interactions between the inhibitor and the mutated protease is a primary driver of drug resistance. rsc.org These diminished interactions result from the altered positions of amino acid residues within the binding site, which increases the distance between the inhibitor and the enzyme, thereby weakening the binding.
Strategies to Overcome Resistance: Molecular Design Considerations for Next-Generation Inhibitors
Overcoming drug resistance is a central goal in the development of new antiretroviral agents. Several strategies are being explored in the design of next-generation protease inhibitors to combat lopinavir resistance.
One key strategy is to design inhibitors that are less susceptible to the effects of known resistance mutations. This can be achieved by creating molecules that form more robust interactions with the protease, particularly with the main-chain atoms of the active site, as these are less affected by side-chain mutations. nih.gov Maximizing hydrogen bonds with the protease backbone is a promising approach. nih.gov
Another approach is to develop inhibitors with very high potency. nih.gov An inhibitor with an extremely high affinity for the wild-type enzyme may still be effective against a resistant variant, even with a significant fold-change in susceptibility. nih.gov
The "substrate envelope" concept is another important consideration. This strategy involves designing inhibitors that fit within the consensus volume occupied by the natural substrates of the protease. nih.gov The idea is that mutations that would confer resistance to such an inhibitor would also likely impair the enzyme's ability to process its natural substrates, thus reducing viral fitness.
Furthermore, targeting different and highly conserved regions of the protease, or even host factors essential for viral replication, could provide novel avenues for developing therapies with a higher barrier to resistance. frontiersin.org The development of drugs with novel mechanisms of action, such as maturation inhibitors, represents a significant step in this direction. frontiersin.org
Advanced Biological Target Identification for Lopinavir Diamide
Proteomic and Interactomic Approaches for Novel Target Discovery
Unraveling the complete biological landscape of Lopinavir (B192967)diamide (B1670390) necessitates a deep dive into the cellular proteome and its intricate network of interactions. Proteomic and interactomic approaches offer a powerful lens to identify potential binding partners and pathways affected by the compound.
Proteomic Profiling: Techniques such as mass spectrometry-based proteomics can be employed to analyze changes in protein expression levels in cells or tissues upon treatment with Lopinavir diamide. This can reveal proteins whose expression is significantly altered, suggesting their involvement in the compound's biological effects.
Interactome Mapping: To identify direct binding partners, affinity purification-mass spectrometry (AP-MS) can be utilized. In this method, a tagged version of Lopinavir diamide is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. Furthermore, proximity-dependent labeling techniques, like BioID, can identify proteins that are in close proximity to Lopinavir diamide within a living cell, providing a more dynamic view of its interactions.
These unbiased, large-scale approaches can generate a comprehensive list of candidate targets, paving the way for more focused investigation.
High-Throughput Screening Methodologies for Identifying Lopinavir Diamide Binding Partners
High-throughput screening (HTS) allows for the rapid testing of large libraries of molecules to identify those that interact with a specific target. In the context of Lopinavir diamide, HTS can be adapted to identify its binding partners from a vast array of proteins.
Protein Arrays: One HTS approach involves the use of protein microarrays, where thousands of different proteins are immobilized on a solid surface. A labeled version of Lopinavir diamide is then applied to the array, and binding events are detected. This allows for the simultaneous screening of a large portion of the proteome for potential interactions.
Cell-Based Assays: Another HTS strategy utilizes cell-based assays. For instance, a library of cells, each overexpressing a different protein, can be treated with Lopinavir diamide. A reporter system, such as one based on fluorescence or luminescence, can be designed to signal a binding event between the compound and the overexpressed protein.
The data generated from these high-throughput methods provide a valuable starting point for identifying promising Lopinavir diamide binding partners that warrant further investigation.
In silico methods provide a rapid and cost-effective means to predict potential molecular targets for Lopinavir diamide. These computational approaches leverage the compound's chemical structure to forecast its interactions with known protein structures.
Ligand-Protein Docking: This technique computationally models the interaction between Lopinavir diamide (the ligand) and the three-dimensional structures of various proteins. Docking algorithms predict the preferred binding orientation and affinity of the compound to different protein targets. By screening large databases of protein structures, potential high-affinity binders can be identified.
Network Analysis: Biological network analysis can also be employed to predict targets. By constructing networks of protein-protein interactions and other biological relationships, it's possible to identify key nodes or pathways that are likely to be modulated by a small molecule with the chemical features of Lopinavir diamide. This approach can help to prioritize targets based on their biological significance.
Computational predictions, while powerful, require experimental validation to confirm the predicted interactions.
Validation of Predicted Molecular Targets through In Vitro Biochemical Assays
Once potential molecular targets for Lopinavir diamide have been identified through the aforementioned discovery and prediction methods, rigorous experimental validation is crucial. In vitro biochemical assays are essential for confirming direct binding and characterizing the functional consequences of this interaction.
Binding Assays: A variety of biophysical techniques can be used to directly measure the binding affinity between Lopinavir diamide and a purified target protein. These include methods such as:
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.
Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which is altered upon binding, to quantify the interaction.
Functional Assays: Beyond confirming binding, it is critical to assess the functional impact of Lopinavir diamide on its target. If the identified target is an enzyme, enzyme activity assays can be performed in the presence and absence of the compound to determine if it acts as an inhibitor or an activator. For other types of protein targets, such as receptors or ion channels, specific functional assays relevant to their biological role would be employed.
Lopinavir Diamide in Chemical Biology and Research Tool Development
Application as a Molecular Probe for Enzyme Activity and Pathway Studies
Lopinavir's primary role in chemical biology stems from its potent and selective inhibition of viral proteases. It acts as a peptidomimetic molecule, mimicking natural peptide substrates but resisting cleavage by the HIV-1 protease drugbank.commedchemexpress.com. By binding to the active site of this enzyme, Lopinavir (B192967) effectively arrests the maturation of HIV-1, rendering viral particles non-infectious drugbank.com. This well-defined mechanism makes Lopinavir an invaluable probe for studying the kinetics, structure, and drug resistance mechanisms of HIV-1 protease in laboratory settings nih.gov.
Beyond HIV, Lopinavir has demonstrated inhibitory activity against other viral proteases, including the 3C-like protease (3CLpro) of coronaviruses, such as SARS-CoV medchemexpress.comtandfonline.com. This dual activity allows researchers to use Lopinavir to investigate the functional roles of viral proteases in different viral replication cycles and to explore potential broad-spectrum antiviral agents.
Furthermore, Lopinavir has been observed to exhibit selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells. Research indicates that it may inhibit HPV E6-mediated proteasomal degradation of p53 and up-regulate Ribonuclease L (RNASEL) expression in these cells researchgate.net. These findings highlight Lopinavir's utility as a molecular probe for dissecting cellular pathways involved in cancer progression and antiviral defense mechanisms, offering insights into the complex interplay between viruses and host cell machinery.
Strategies for Enhancing Molecular Activity through Advanced Delivery Systems (e.g., Microencapsulation in Research)
Lopinavir's therapeutic efficacy is often limited by its poor aqueous solubility and low oral bioavailability, necessitating co-administration with ritonavir (B1064) to enhance its pharmacokinetic profile tandfonline.comwum.edu.plnih.gov. For research applications, developing formulations that improve solubility, stability, and targeted delivery is crucial for maximizing its utility as a chemical probe and therapeutic agent.
Advanced delivery systems, including various nanoparticle formulations, have been explored to overcome these limitations. Solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and lipid-polymer hybrid systems have demonstrated notable improvements in Lopinavir's bioavailability and drug release characteristics wum.edu.pl. Solid dispersions, utilizing polymeric solubilizers like Soluplus, have also been developed to enhance Lopinavir's solubility in aqueous media tandfonline.com.
Microencapsulation techniques, while not extensively detailed for Lopinavir specifically in the provided search results, represent a significant area for enhancing drug delivery. These methods can protect the active compound, control its release rate, and potentially improve its stability and targeted delivery nih.gov. Research has shown that polymer-based nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) NPs, can significantly increase Lopinavir's permeability and oral bioavailability in preclinical models tandfonline.com. Similarly, Lopinavir-loaded nanocapsules (NCs) have been shown to improve oral bioavailability and antiviral efficacy compared to conventional formulations wum.edu.pl. These advancements in drug delivery are vital for optimizing Lopinavir's performance in various research contexts.
Table 2: Advanced Delivery Systems Enhancing Lopinavir's Properties
Delivery System Type
Key Enhancement Achieved
Example Data / Finding
Reference
Nanoparticle-based Systems (SLNs, NLCs, Hybrid)
Improved bioavailability, drug release, lymphatic targeting
S-SNEDDS increased LPV BA 2.97-fold vs. pure LPV; 1.54-fold vs. marketed LPV/RTV. wum.edu.pl
Increased oral bioavailability (4-fold vs. free LPV suspension; 1.5-fold vs. LPV/RTV)
Enhanced oral bioavailability by 4- and 1.5-fold compared to the free lopinavir suspension and lopinavir/ritonavir formulations, respectively. tandfonline.com
Utility in Investigating Viral Replication Mechanisms in Laboratory Settings
Lopinavir's primary utility in studying viral replication lies in its direct inhibition of crucial viral enzymes. By targeting the HIV-1 protease, Lopinavir halts the production of mature, infectious viral particles, thereby providing a direct method to investigate the later stages of the HIV replication cycle, including viral maturation and assembly drugbank.commedchemexpress.com. Researchers utilize Lopinavir to understand the functional consequences of protease inhibition on viral particle formation and infectivity in controlled laboratory environments.
Moreover, Lopinavir's activity against coronaviral proteases, such as SARS-CoV 3CLpro, extends its application to studying the replication mechanisms of other significant viral pathogens medchemexpress.comtandfonline.com. By inhibiting these viral enzymes, Lopinavir can disrupt the processing of viral polyproteins essential for viral genome replication and assembly in coronaviruses.
Studies have also employed Lopinavir/Ritonavir in laboratory models to investigate viral pathogenesis and host-virus interactions. For instance, research using Lopinavir/Ritonavir in SARS-CoV-2-infected hamsters, while not demonstrating a direct antiviral effect in that specific context, allowed for the study of how these drugs influence lung pathology kuleuven.be. This indicates Lopinavir's broader utility in understanding the complex interplay between viral replication, host responses, and therapeutic interventions. Furthermore, research into drug resistance mutations in HIV protease, where Lopinavir's inhibition efficacy is altered, provides critical insights into the evolutionary dynamics of viral replication and the development of resistance nih.gov.
Challenges and Future Directions in Lopinavir Diamide Research
Polypharmacology, the ability of a single drug to interact with multiple targets, is a significant aspect of lopinavir's activity. nih.gov Its primary action is the inhibition of HIV-1 protease, which prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature, non-infectious viral particles. drugbank.com However, research has identified several "off-target" effects, where lopinavir (B192967) interacts with other host and pathogen proteins, leading to a complex pharmacological profile.
These off-target interactions contribute to both the therapeutic potential and the complex drug-drug interaction profile of lopinavir. nih.gov For instance, lopinavir is a known inhibitor of the drug transporter P-Glycoprotein and the metabolic enzyme Cytochrome P450 3A (CYP3A). nih.gov This inhibition is clinically significant, as it forms the basis of its co-formulation with ritonavir (B1064), another protease inhibitor that potently inhibits CYP3A, thereby "boosting" lopinavir's plasma concentrations. nih.gov
Beyond its effects on drug metabolism and transport, lopinavir has demonstrated activity against other biological targets. It has shown selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells, an effect potentially mediated through the inhibition of the proteasome. nih.gov Furthermore, studies in the protozoan parasite Trypanosoma cruzi have revealed that lopinavir can inhibit aspartyl-type peptidase and cruzipain activities, leading to an accumulation of lipid inclusions within the parasite's reservosomes. mdpi.com In the fungal pathogen Candida albicans, lopinavir exhibits antifungal properties by inhibiting secreted aspartic proteases (Saps). nih.gov
Table 1: Documented Off-Target Molecular Effects of Lopinavir Diamide (B1670390)
Affected Target/System
Observed Effect
Potential Application/Implication
Reference
Cytochrome P450 3A (CYP3A)
Inhibition of enzymatic activity
Basis for pharmacokinetic boosting with ritonavir; high potential for drug-drug interactions.
Design of Next-Generation Analogues with Improved Molecular Profiles and Resistance Bypassing Capabilities
The clinical utility of lopinavir can be limited by the emergence of drug resistance. Mutations in the HIV-1 protease gene can reduce the binding affinity of the inhibitor, rendering it less effective. nih.gov Key mutations that confer resistance to lopinavir have been identified at multiple residues, including L76V, I54V, and L90M, which can lead to divergent pathways of resistance. nih.govnih.gov
This challenge drives the rational design of next-generation lopinavir analogues. A primary goal is to create molecules that can effectively inhibit these resistant protease variants. Research efforts include modifying the core structure of lopinavir to establish new interactions within the protease active site that are less susceptible to the effects of resistance mutations. One such approach involves replacing the six-member cyclic urea (B33335) in the P2 position of lopinavir with various heterocyclic structures to explore new structure-activity relationships. nih.gov
Improving the molecular profile also involves enhancing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lopinavir itself has poor oral bioavailability and requires co-administration with ritonavir. nih.gov Designing analogues with improved intrinsic bioavailability could reduce the reliance on a pharmacokinetic booster, potentially simplifying treatment regimens and reducing the risk of drug-drug interactions. Pharmacogenetic studies have identified that variants in genes like SLCO1B1 and ABCC2 can influence lopinavir's pharmacokinetics, providing valuable information for the design of new compounds with more predictable behavior across different patient populations. nih.gov
Table 2: Key HIV-1 Protease Mutations Associated with Lopinavir Resistance
Development of Novel Research Methodologies for Lopinavir Diamide Studies
Advancements in analytical and computational techniques are crucial for deepening the understanding of lopinavir diamide. The development of robust research methodologies allows for more precise quantification, characterization of its complex interactions, and the design of improved formulations and analogues.
Chromatographic techniques are fundamental in lopinavir research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are widely used for the sensitive and specific quantification of lopinavir and its metabolites in pharmaceutical formulations and biological matrices. iosrjournals.orgnih.govresearchgate.net These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and stability testing. nih.gov
To address challenges like poor solubility, novel formulation strategies are being developed and studied. The creation of amorphous solid dispersions (ASDs) using techniques like electrospinning is one innovative approach. mdpi.com The characterization of these advanced formulations requires a suite of specialized methodologies, including Differential Scanning Calorimetry (DSC) to assess thermodynamic properties and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug, which is key to its enhanced solubility. mdpi.com
Furthermore, computational and systems biology approaches are becoming increasingly valuable. In silico analysis can help predict potential off-target interactions, as has been demonstrated for other protease inhibitors, providing a roadmap for experimental validation of lopinavir's polypharmacology. nih.gov Additionally, sophisticated pharmacogenetic study designs, which may involve a two-stage discovery and confirmation process, are being employed to identify genetic variants that impact the drug's pharmacokinetic profile. nih.gov The application of Artificial Intelligence (AI) in formulation development represents a future direction that could streamline the optimization of drug delivery systems for lopinavir and its analogues. researchgate.net
Table 3: Methodologies for Lopinavir Diamide Research
Methodology
Application
Reference
HPLC & LC-MS/MS
Quantification in biological fluids and formulations; pharmacokinetic and stability studies.
Exploration of Lopinavir Diamide's Mechanisms in Underexplored Biological Systems
The off-target effects of lopinavir suggest its potential utility beyond antiviral therapy. Research is beginning to explore its mechanisms of action in other pathological contexts, repurposing it as a lead compound against different diseases.
A significant area of exploration is its antifungal activity. Studies have shown that lopinavir can inhibit the growth of the pathogenic yeast Candida albicans. The proposed mechanism involves the inhibition of secreted aspartic proteases (Saps), which are crucial virulence factors for the fungus. nih.gov This inhibition disrupts the fungus's ability to acquire nutrients and damage host tissues, and lopinavir was also shown to negatively influence biofilm formation. nih.gov
Lopinavir's potential as an antiprotozoal agent is also under investigation. In Trypanosoma cruzi, the parasite responsible for Chagas disease, lopinavir and the related protease inhibitor nelfinavir (B1663628) induce the accumulation of crystalloid lipid inclusions within the reservosomes. mdpi.com This is accompanied by the inhibition of key parasitic enzymes, including aspartyl-type peptidases and cruzipain, suggesting a dual impact on proteolysis and lipid metabolism within the parasite. mdpi.com
The anticancer properties of lopinavir represent another promising, yet underexplored, avenue. Initial findings of its selective toxicity against HPV-positive cervical carcinoma cells, possibly through proteasome inhibition, warrant further investigation to elucidate the precise mechanism and evaluate its potential in cancer therapy. nih.gov These explorations highlight a strategic shift towards drug repositioning, leveraging the known pharmacology of established drugs like lopinavir to address unmet needs in other areas of medicine.
Q & A
Q. What analytical methods are validated for quantifying lopinavir in biological samples, and how do stability conditions affect results?
Lopinavir quantification in dried blood spot (DBS) samples requires careful validation due to observed discrepancies between plasma and DBS concentrations (>30% lower in DBS). Stability studies show degradation under prolonged storage or shipment, despite initial stability at room temperature . Methodological steps include:
Sample preparation : Use fresh DBS samples for therapeutic drug monitoring (TDM) to minimize degradation.
Validation parameters : Assess recovery, matrix effects, and stability under accelerated conditions (e.g., 58°C for 35 minutes).
Calibration : Correct for hematocrit variations and validate against plasma standards.
Q. How should clinical trials for lopinavir-based therapies be designed to address viral resistance and efficacy?
Key considerations for trial design:
Inclusion criteria : Prioritize patients with confirmed protease inhibitor susceptibility (e.g., HIV or SARS-CoV-2) and exclude those with known resistance mutations .
Control groups : Compare lopinavir/ritonavir with standard-of-care regimens (e.g., remdesivir for COVID-19) to isolate antiviral effects .
Outcome metrics : Measure viral load reduction, time to clinical improvement, and adverse event rates .
Q. What are the validated protocols for synthesizing lopinavir analogs to study structure-activity relationships (SAR)?
Literature review : Use Chemical Abstracts Service and regulatory compendia (USP/NF, BP) to identify synthetic pathways and physicochemical properties .
SAR optimization : Modify the diamide backbone to enhance protease binding while monitoring solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data for lopinavir’s antiviral efficacy?
Conflicting results (e.g., limited benefit in COVID-19 vs. promising SARS/MERS data) require:
Sensitivity analysis : Stratify data by disease severity, comorbidities, and co-administered drugs (e.g., doxycycline) .
Methodological critique : Evaluate limitations in dosing regimens (e.g., 5-day courses vs. extended durations) and sample sizes .
Meta-analysis : Pool data from randomized controlled trials (RCTs) and adjust for heterogeneity using random-effects models .
Q. What advanced statistical methods detect safety signals in lopinavir post-marketing surveillance data?
Signal detection : Apply Bayesian Confidence Propagation Neural Network (BCPNN) and Reporting Odds Ratio (ROR) to FDA Adverse Event Reporting System (FAERS) data. Focus on gastrointestinal, hepatic, and renal systems .
Confounding adjustment : Use multivariate regression to control for ritonavir-boosted pharmacokinetics and drug-drug interactions.
Q. How can in vitro and in vivo models reconcile discrepancies in lopinavir’s degradation kinetics?
Accelerated stability testing : Simulate DBS storage conditions (humidity, temperature) and quantify degradation products via LC-MS/MS .
Comparative studies : Parallel-test lopinavir stability in plasma vs. DBS matrices under identical conditions to identify matrix-specific degradation pathways.
Q. What frameworks optimize combination therapies involving lopinavir and immunomodulators?
SPIDER framework : Define Sample (e.g., immunocompromised patients), Phenomenon (viral rebound), Design (RCT), Evaluation (viral load/CD4 counts), and Research type (mixed-methods) .
Synergy assays : Use Chou-Talalay combination indices to quantify interactions between lopinavir and agents like interferons or monoclonal antibodies .
Data Presentation Guidelines
Figures : Avoid overloading with chemical structures; prioritize pharmacokinetic curves or dose-response heatmaps .
Tables : Include baseline demographics (e.g., age, viral load) and stratification variables (e.g., comorbidities) for transparency .
Units : Adhere to SI units and report uncertainties (e.g., 95% confidence intervals for IC₅₀ values) .
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